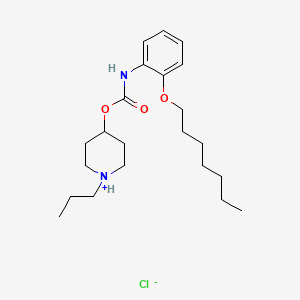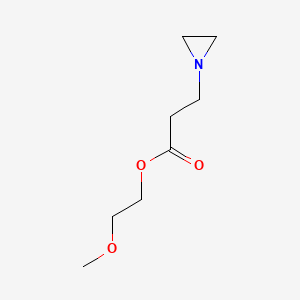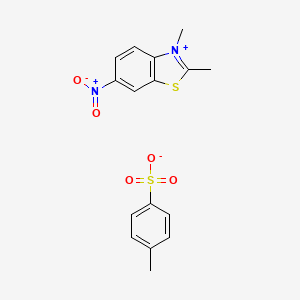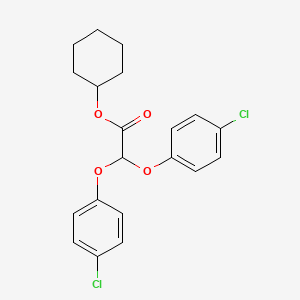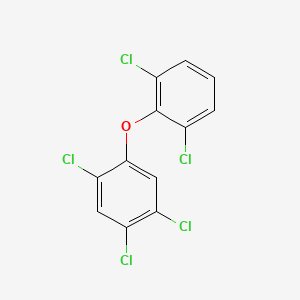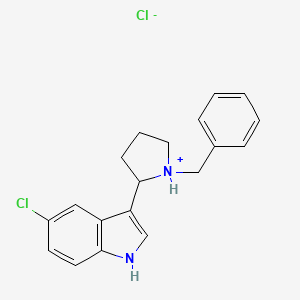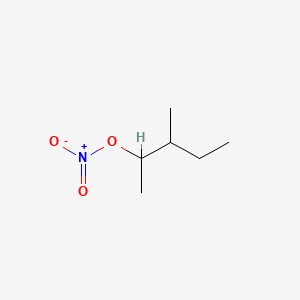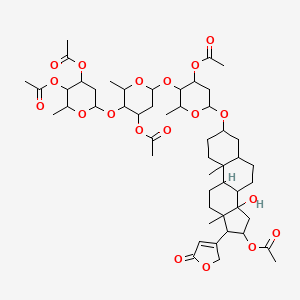![molecular formula C7H14N2 B13746320 1-Methyl-1,2-diazaspiro[2.5]octane CAS No. 26177-34-4](/img/structure/B13746320.png)
1-Methyl-1,2-diazaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.1995 g/mol It is characterized by a spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
The synthesis of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be achieved through several synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification
Chemical Reactions Analysis
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While industrial applications are limited, the compound’s properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- involves its interaction with molecular targets and pathways within a given system. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes, receptors, or other biological molecules. These interactions can modulate various biochemical pathways, leading to specific effects. Detailed studies on its mechanism of action are still required to fully elucidate these processes.
Comparison with Similar Compounds
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be compared with other similar compounds, such as:
1,2-DIAZASPIRO[2.5]OCTANE: This compound shares the same core structure but lacks the methyl group, which may influence its reactivity and applications.
3,3-PENTAMETHYLENEDIAZIRIDINE:
The uniqueness of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- lies in its specific structural features and the presence of the methyl group, which can impact its chemical behavior and interactions.
Properties
CAS No. |
26177-34-4 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-7(8-9)5-3-2-4-6-7/h8H,2-6H2,1H3 |
InChI Key |
FFYNQULECGIKOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(N1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



